2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole

Description

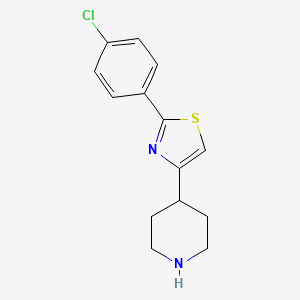

2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and a piperidin-4-yl moiety at position 2. Thiazole derivatives are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-chlorophenyl group enhances lipophilicity and membrane penetration, while the piperidine ring may contribute to receptor binding via its basic nitrogen atom.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIZHHWLJUWJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CSC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137561-27-2 | |

| Record name | 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with piperidine and thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base like potassium carbonate and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

The compound 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole; dihydrochloride, featuring a thiazole ring and a piperidine moiety, is of interest in medicinal chemistry because of its potential biological activities and applications in drug development. Research indicates that 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole; dihydrochloride exhibits significant biological activity and has been investigated for antimicrobial properties and anticancer activity.

Antimicrobial Applications

Thiazole derivatives possess antimicrobial activity against various pathogens. 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole has demonstrated promise as an antimicrobial agent, with researchers exploring its effectiveness against various bacterial and fungal pathogens. The compound's mechanism of action likely involves disrupting essential cellular processes within microorganisms.

Methods of application Laboratory studies involve exposing specific bacterial strains or fungal species to different concentrations of the compound. Researchers then assess growth inhibition, minimum inhibitory concentrations (MICs), and time-kill kinetics, often employing techniques such as broth microdilution assays and agar diffusion tests.

Anticancer Applications

In vitro studies involve treating cancer cell lines (e.g., breast cancer, lung cancer) with 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole. Cell viability, apoptosis induction, and cell cycle arrest are assessed. Animal models (e.g., xenografts) are used to evaluate tumor growth inhibition. Preliminary data suggests that this compound inhibits tumor cell growth and induces apoptosis. Quantitative results include IC50 values, tumor volume reduction, and survival rates in animal models.

Additional Information

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole; dihydrochloride. Key areas of investigation include:

- Drug-target interactions Identifying specific protein targets and binding affinities.

- Metabolic profiling Understanding how the compound is metabolized in vivo.

- Drug-drug interactions Assessing potential interactions with other medications.

Thiazole Derivatives as Antibacterial Agents

Thiazole derivatives are known to have a wide spectrum of antibacterial activity . Thiazole derivatives have been screened for in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa bacterial strains by paper disc diffusion method . All the compounds show moderate to good antibacterial activity . Among the tested compounds, thiazoles carrying 2-piperidino, 4-phenyl exhibited antibacterial activity .

Thiazoles as Anticonvulsants

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, leading to therapeutic effects.

Comparison with Similar Compounds

Antifungal Activity

Thiazole derivatives bearing hydrazone or halogenated aryl groups exhibit notable antifungal activity. Key comparisons include:

- Compound 2l (2-[2-(4-phenylcyclohexylidene)hydrazinyl]-4-(4-chlorophenyl)thiazole) : Demonstrated a MIC90 of 1.95 µg/mL against Candida albicans, outperforming ketoconazole by four-fold. The hydrazone linker and 4-chlorophenyl group are critical for activity .

- Compound 3b (4-(4-Chlorophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole) : Exhibited antifungal activity with low toxicity, attributed to the dicyclopropylmethylene group enhancing stability and bioavailability .

- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole : Showed anticandidal activity (MIC = 250 µg/mL) but was less potent than fluconazole (MIC = 2 µg/mL). However, its low cytotoxicity (IC50 > 500 µg/mL on NIH/3T3 cells) highlights selectivity .

Table 1: Antifungal Activity Comparison

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2l | Candida albicans | 1.95 | |

| Fluconazole | Candida albicans | 2 | |

| 3b | Not specified | Not reported |

Anticancer Activity

Thiazoles with halogenated aryl groups and hydrazone linkers show promise in oncology:

- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole: Inhibited MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low toxicity to normal cells (IC50 > 500 µg/mL) .

- 4-[(2-(4-(4-Chlorophenyl)thiazol-4-yl)hydrazineylidene)methyl]phenol (3a): Part of a series of thiazole derivatives showing potent activity against breast cancer, likely due to hydrazineylidene-mediated apoptosis .

Table 2: Anticancer Activity Comparison

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)thiazole derivative | MCF-7 | 125 | |

| 3a | Breast cancer | Not reported |

Structural and Physicochemical Properties

- Planarity and Crystallography : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit near-planar structures, enhancing π-π stacking interactions with biological targets. The perpendicular orientation of one fluorophenyl group may influence binding kinetics .

- Physicochemical Data : A related compound, 2-(4-Chlorophenyl)-4-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1,3-thiazole , has a molecular weight of 505.394 g/mol, logP = 6.07 (indicating high lipophilicity), and boiling point >700°C, suggesting thermal stability .

Key Differentiators of 2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole

- Piperidine Substitution : Unlike analogs with hydrazone or triazole linkers, the piperidin-4-yl group may improve solubility and CNS penetration due to its basic nitrogen.

Biological Activity

2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of the 4-chlorophenyl and piperidine moieties enhances its biological profile. Thiazole derivatives have been widely studied for their potential therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound.

Case Study: Antiproliferative Effects

In a study evaluating various thiazole derivatives, this compound demonstrated significant antiproliferative activity against breast cancer cell lines, MCF-7 and MDA-MB-231. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.73 |

| This compound | MDA-MB-231 | 12.15 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | MDA-MB-231 | 7.03 |

The compound exhibited a strong inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC50 of 0.093 µM, indicating its potential as an antiangiogenic agent .

The mechanism underlying its anticancer activity involves the induction of apoptosis and necrosis in cancer cells, alongside cell cycle arrest at the G1 phase . Molecular docking studies have confirmed that this compound has a considerable binding affinity towards VEGFR2 proteins, which is crucial for inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

Evaluation of Antimicrobial Properties

In vitro studies employing the tube dilution technique revealed that several derivatives exhibited significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. The compound's effectiveness against various bacterial strains was assessed as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These findings suggest that the thiazole moiety contributes significantly to its antimicrobial properties .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been well-documented, with specific focus on the effects observed in seizure models.

Case Study: Anticonvulsant Efficacy

In a study assessing various thiazole compounds, this compound demonstrated noteworthy anticonvulsant activity with an effective dose (ED50) significantly lower than standard medications:

| Compound | ED50 (mg/kg) | Protection Index |

|---|---|---|

| This compound | 18.4 | 9.2 |

| Standard Drug (Ethosuximide) | 20 | - |

This indicates a promising therapeutic index for this compound in managing seizures .

Q & A

Basic Question

- HPLC-PDA : Quantify purity (>98%) using C18 columns (acetonitrile/water gradient) .

- NMR : Assign peaks via ¹H-¹³C HSQC (e.g., thiazole C-2 proton at δ 7.84 ppm) .

- Stability studies : Monitor degradation in PBS (pH 7.4) at 37°C; t₁/₂ = 48 hours .

Advanced Tip : Use LC-MS to detect oxidation byproducts (e.g., sulfoxide formation at m/z 448.54 → 464.54) .

How can researchers address discrepancies between computational predictions and experimental bioactivity?

Advanced Question

- False positives in docking : Re-score top hits with MM-GBSA to account for solvation effects .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Data reconciliation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Case Study : A derivative predicted to inhibit 5-HT₁A (∆G = -10.1 kcal/mol) showed no activity in radioligand binding assays due to steric clashes in the receptor’s hydrophobic pocket .

What strategies optimize solubility for in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.